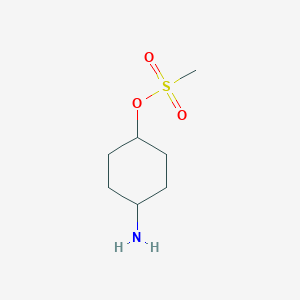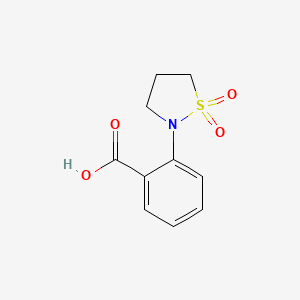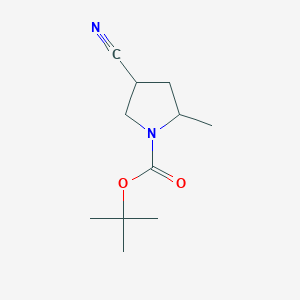amine](/img/structure/B13462248.png)
[1-(1H-1,3-benzodiazol-2-yl)ethyl](methyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1H-1,3-benzodiazol-2-yl)ethylamine: is a chemical compound with a complex structure that includes a benzodiazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-1,3-benzodiazol-2-yl)ethylamine typically involves the reaction of benzodiazole derivatives with ethyl and methyl amine groups under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would include rigorous quality control measures to meet industry standards.
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur, particularly in the presence of halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction could produce amine derivatives.
科学的研究の応用
Chemistry: In chemistry, 1-(1H-1,3-benzodiazol-2-yl)ethylamine is used as a building block for synthesizing more complex molecules. It is also studied for its reactivity and potential as a catalyst in organic reactions.
Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug development.
Medicine: In medicine, 1-(1H-1,3-benzodiazol-2-yl)ethylamine is explored for its therapeutic potential. It may have applications in treating certain diseases or conditions due to its unique chemical properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it valuable for creating high-performance materials.
作用機序
The mechanism of action of 1-(1H-1,3-benzodiazol-2-yl)ethylamine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
- 1-(1H-1,3-benzodiazol-2-yl)ethylamine
- 1-(1H-1,3-benzodiazol-2-yl)ethylamine
- 1-(1H-1,3-benzodiazol-2-yl)ethylamine
Comparison: Compared to similar compounds, 1-(1H-1,3-benzodiazol-2-yl)ethylamine is unique due to its specific substitution pattern. This uniqueness can influence its reactivity, biological activity, and potential applications. For example, the methyl group may confer different steric and electronic properties compared to ethyl or propyl groups, affecting how the compound interacts with other molecules.
特性
分子式 |
C10H13N3 |
|---|---|
分子量 |
175.23 g/mol |
IUPAC名 |
1-(1H-benzimidazol-2-yl)-N-methylethanamine |
InChI |
InChI=1S/C10H13N3/c1-7(11-2)10-12-8-5-3-4-6-9(8)13-10/h3-7,11H,1-2H3,(H,12,13) |
InChIキー |
WMQHNODUVXJCNT-UHFFFAOYSA-N |
正規SMILES |
CC(C1=NC2=CC=CC=C2N1)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 5-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13462176.png)
amine hydrochloride](/img/structure/B13462179.png)
![6-Fluoro-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B13462196.png)
![methyl(1-{4H,5H,6H,7H-thieno[2,3-c]pyridin-6-yl}propan-2-yl)amine](/img/structure/B13462201.png)


![1-[2-(Pyrimidin-5-yloxy)phenyl]methanamine dihydrochloride](/img/structure/B13462216.png)

![tert-butyl N-{[5-(bromomethyl)-2-oxabicyclo[3.1.1]heptan-1-yl]methyl}carbamate](/img/structure/B13462227.png)

![1-methyl-N-[1-(4-{9-[(2,2,2-trifluoroethyl)carbamoyl]-9H-fluoren-9-yl}butyl)piperidin-4-yl]-3-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-4-carboxamide](/img/structure/B13462251.png)



